Cas no 1805973-71-0 (Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate)
Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate
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- Inchi: 1S/C9H5F2N3O4/c1-18-9(15)5-2-4(3-12)6(7(10)11)13-8(5)14(16)17/h2,7H,1H3
- InChI Key: LJKZEFOOCMGPGK-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=CC(C(=O)OC)=C([N+](=O)[O-])N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 389
- XLogP3: 1.2
- Topological Polar Surface Area: 109
Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040702-1g |
Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate |
1805973-71-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate
Introduction to Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate (CAS No. 1805973-71-0)
Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate, with the CAS number 1805973-71-0, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a cyano group, a difluoromethyl group, and a nitro group. The methyl ester functionality further enhances its versatility in various chemical reactions and applications.
The synthesis of Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate involves a series of carefully designed multi-step reactions. Researchers have explored various methodologies to optimize the yield and purity of this compound. Recent studies have highlighted the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high product quality. This approach has been particularly beneficial in scaling up production for preclinical studies.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore its role in targeting specific biological pathways. For instance, the nitro group is known to exhibit anti-inflammatory properties, while the cyano group can act as a nitrile oxide precursor, which is implicated in various therapeutic applications.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, which are critical for understanding its interaction with biological systems. These studies have paved the way for the design of more effective drug candidates with improved bioavailability and reduced side effects.
In addition to its pharmacological applications, this compound has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the development of novel catalysts. Recent research has demonstrated its effectiveness in accelerating organic transformations under mild conditions, highlighting its potential in green chemistry initiatives.
The environmental impact of Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate has also been a topic of interest. Studies have shown that it exhibits low toxicity towards non-target organisms, making it a safer alternative to traditional chemicals used in agricultural and industrial settings. This attribute aligns with global efforts to promote sustainable practices and reduce ecological footprints.
Looking ahead, the continued exploration of Methyl 3-cyano-2-(difluoromethyl)-6-nitropyridine-5-carboxylate is expected to unlock new avenues for innovation across multiple disciplines. Its unique combination of functional groups positions it as a versatile building block for advanced materials and therapeutic agents. As research progresses, this compound will undoubtedly play a pivotal role in shaping the future of chemistry and related fields.
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